molecular formula C8H14FN B8230287 3-Fluorobicyclo[3.2.1]octan-8-amine

3-Fluorobicyclo[3.2.1]octan-8-amine

Cat. No.: B8230287
M. Wt: 143.20 g/mol
InChI Key: IVINXXGGTNLNNB-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[3.2.1]octan-8-amine is a bicyclic amine compound characterized by the presence of a fluorine atom at the 3-position of the bicyclo[3.2.1]octane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the stereocontrolled formation of the bicyclic structure from an acyclic starting material containing the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 3-position can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorobicyclo[3.2.1]octan-8-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity in various applications .

Properties

IUPAC Name

3-fluorobicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c9-7-3-5-1-2-6(4-7)8(5)10/h5-8H,1-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVINXXGGTNLNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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